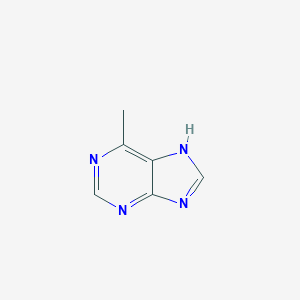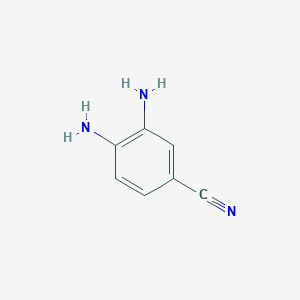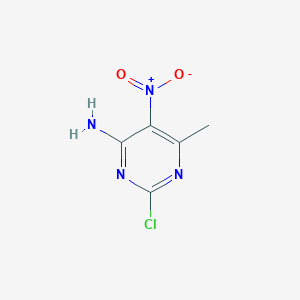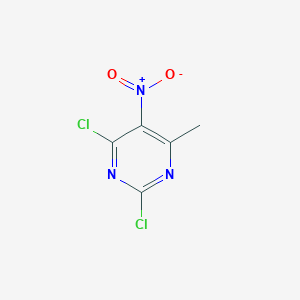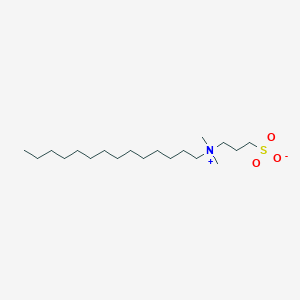
Hydroxyurée-15N
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 15N-Hydroxyurea is achieved through the treatment of trimethylsilyl isocyanate with 15N-hydroxylamine hydrochloride. This process produces 15N-hydroxyurea efficiently in a one-pot procedure with a 74% yield, which, after recrystallization, results in analytically pure material in 47% overall yield (Yasaki, Xu, & King, 2000).
Molecular Structure Analysis
Hydroxyurea derivatives have been synthesized and analyzed using various techniques such as FT-IR, 1H-, 13C-NMR, and MS. The crystal structures of these derivatives reveal specific interactions and the formation of dimers through N-H...O hydrogen bonds, which are essential for understanding the molecular structure and reactivity of hydroxyurea and its derivatives (Mai et al., 2010).
Chemical Reactions and Properties
Hydroxyurea undergoes various chemical reactions, demonstrating its interaction with different enzymes and its capability to inhibit DNA synthesis. For example, hydroxyurea acts as a weak, non-competitive inhibitor of carbonic anhydrase isozymes, interacting directly with the enzyme's metal center (Scozzafava & Supuran, 2003). Additionally, the unexpected acylation or phosphorylation of hydroxyurea on N rather than on O, leading to the formation of amides instead of esters, illustrates its unique chemical properties (Pariente-Cohen et al., 2015).
Applications De Recherche Scientifique
Détermination électrochimique dans une matrice biologique
L'hydroxyurée-15N peut être déterminée avec précision dans le plasma avec un capteur électrochimique à base de dichalcogénure de métal de transition . Cette application est particulièrement importante dans le traitement de la drépanocytose .
Inhibiteur de la ribonucléotide réductase (RNR)
L'this compound est appelée un inhibiteur de la ribonucléotide réductase (RNR) . Il est couramment utilisé pour arrêter les cellules en phase S du cycle en induisant un stress de réplication .
Traitement des maladies myéloprolifératives chroniques
L'this compound s'est avérée efficace dans le traitement des maladies myéloprolifératives chroniques . Cette application est importante dans le domaine de l'hématologie.
Thérapie de la drépanocytose
L'this compound est considérée comme un agent de base dans le traitement de la drépanocytose . Elle a montré des avantages cliniques significatifs dans le traitement de cette maladie .
Prévention du déclin cognitif dans la maladie d'Alzheimer
Des recherches récentes ont montré que l'this compound est un facteur prometteur pour prévenir le déclin cognitif dans la maladie d'Alzheimer . Cette application pourrait potentiellement révolutionner le traitement des maladies neurodégénératives.
Synchronisation du cycle cellulaire
La réversibilité de l'inhibition de la réplication induite par l'this compound en fait un ingrédient de laboratoire courant utilisé pour synchroniser les cycles cellulaires .
Induction de dommages à l'ADN et de stress oxydatif
Un traitement prolongé ou un dosage plus élevé d'this compound provoque la mort cellulaire en raison de l'accumulation de dommages à l'ADN et de stress oxydatif
Mécanisme D'action
Target of Action
Hydroxyurea-15N, also known as Hydroxy Urea-15N, primarily targets the enzyme ribonucleoside diphosphate reductase . This enzyme plays a crucial role in the synthesis of deoxyribonucleotides, which are the building blocks of DNA . By inhibiting this enzyme, Hydroxyurea-15N interferes with DNA synthesis and halts the cell cycle .
Mode of Action
Hydroxyurea-15N acts as an antimetabolite . It selectively inhibits ribonucleoside diphosphate reductase, preventing the conversion of ribonucleotides to deoxyribonucleotides . This action halts the cell cycle at the G1/S phase . In sickle cell anemia, Hydroxyurea-15N increases red blood cell hemoglobin F levels, red blood cell water content, and alters the adhesion of red blood cells to the endothelium .
Biochemical Pathways
Hydroxyurea-15N affects several biochemical pathways. It induces the expression of γ-globin, a fetal globin gene that is suppressed after birth . Through several molecular pathways, Hydroxyurea-15N exerts many favorable effects on the hemoglobin content, red blood cell indices, ineffective erythropoiesis, and blood rheology in patients with β-hemoglobinopathies .
Pharmacokinetics
Hydroxyurea-15N is readily absorbed, with an oral bioavailability of approximately 80% . It distributes widely into tissues, including the brain, and concentrates in leukocytes and erythrocytes . Up to 60% of Hydroxyurea-15N is metabolized via hepatic metabolism and urease found in intestinal bacteria . It is excreted in urine, with about 40% of the administered dose excreted in pediatric patients with sickle cell anemia .
Result of Action
The primary result of Hydroxyurea-15N’s action is the reduction of painful crises and the need for blood transfusions in adult and pediatric patients with sickle cell anemia . It is also used to treat resistant chronic myeloid leukemia and locally advanced squamous cell carcinomas of the head and neck . Hydroxyurea-15n may cause severe myelosuppression and is considered carcinogenic .
Action Environment
The action of Hydroxyurea-15N can be influenced by environmental factors. For instance, it has been shown that Hydroxyurea-15N oxidizes oxy- and deoxy-hemoglobin to methemoglobin, which may react directly with other molecules of Hydroxyurea-15N to form nitrosylhemoglobin . This process can slowly release nitric oxide . Furthermore, Hydroxyurea-15N’s effectiveness can be influenced by the presence of other drugs, the patient’s overall health status, and genetic factors .
Orientations Futures
Future research directions to optimize Hydroxyurea therapy include personalized dosing based on pharmacokinetic modeling, prediction of fetal hemoglobin responses based on pharmacogenomics, and the risks and benefits of Hydroxyurea for non-SCA genotypes and during pregnancy/lactation . Another critical initiative is the introduction of Hydroxyurea safely and effectively into global regions that have a high disease burden of SCA but limited resources, such as sub-Saharan Africa, the Caribbean, and India .
Propriétés
IUPAC Name |
hydroxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNHCAURESNICA-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(N)[15NH]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466772 | |
| Record name | Hydroxyurea-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.048 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214331-53-0 | |
| Record name | Hydroxyurea-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,9,10,11-Tetrahydrodibenzo[A,H]acridine](/img/structure/B14185.png)
![N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B14186.png)
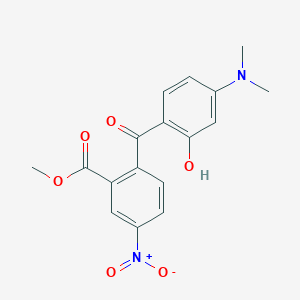

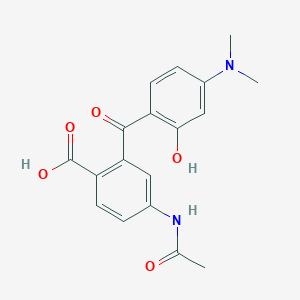

![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)
